2-Allyl-1-hydroxy-9,10-anthraquinone

Cancer Metabolism GDH1 Inhibition Structure-Activity Relationship

2-Allyl-1-hydroxy-9,10-anthraquinone (CAS: 64302-87-0), also known as R162, is a synthetic monohydroxyanthraquinone derivative characterized by an allyl substitution at position 2 and a hydroxyl group at position 1 of the anthraquinone core. It is defined as an EC 1.4.1.3 glutamate dehydrogenase [NAD(P)(+)] inhibitor.

Molecular Formula C17H12O3
Molecular Weight 264.27 g/mol
Cat. No. B15616788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-1-hydroxy-9,10-anthraquinone
Molecular FormulaC17H12O3
Molecular Weight264.27 g/mol
Structural Identifiers
InChIInChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2
InChIKeyIMUBGIOLZQTIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyl-1-hydroxy-9,10-anthraquinone (R162) Procurement Guide for Targeted Cancer Metabolism Research


2-Allyl-1-hydroxy-9,10-anthraquinone (CAS: 64302-87-0), also known as R162, is a synthetic monohydroxyanthraquinone derivative characterized by an allyl substitution at position 2 and a hydroxyl group at position 1 of the anthraquinone core [1]. It is defined as an EC 1.4.1.3 glutamate dehydrogenase [NAD(P)(+)] inhibitor [2]. The compound is commercially available as a purpurin analog with a defined molecular target profile in tumor metabolism, supplied as a yellow solid with a purity of ≥97% (HPLC) and solubility in DMSO .

Why 2-Allyl-1-hydroxy-9,10-anthraquinone Cannot Be Substituted by Other Anthraquinones in GDH1-Targeted Research


In-class substitution of anthraquinone derivatives is not scientifically justifiable due to the profound structure-activity relationship (SAR) impact of the allyl substitution on target selectivity. While other anthraquinones such as purpurin (the parent scaffold) exhibit broad enzyme inhibition profiles including MAO-A (IC50 = 2.5 μM) [1], the 2-allyl-1-hydroxy substitution pattern of R162 confers selective GDH1 inhibition (IC50 = 23 μM) with negligible activity against other NADPH-dependent enzymes like 6PGD and FH [2]. This target specificity is critical for mechanistic studies requiring minimal off-target confounding. Furthermore, the allyl group influences physicochemical properties including lipophilicity (XLogP3 = 4.1) [3], which affects cell permeability and bioavailability relative to hydroxyl-only analogs. Substitution with generic 1-hydroxyanthraquinone or 1-hydroxy-2-methylanthraquinone will yield entirely different biological outcomes and invalidate experimental reproducibility.

Quantitative Differentiation of 2-Allyl-1-hydroxy-9,10-anthraquinone (R162) Against Comparators: Key Procurement-Relevant Metrics


GDH1 Enzymatic Inhibition Potency of R162 Compared to Purpurin Parent Scaffold

R162 (2-allyl-1-hydroxy-9,10-anthraquinone) inhibits glutamate dehydrogenase 1 (GDH1) with an IC50 of 23 μM and a binding affinity Kd of 30 μM . In contrast, the parent scaffold purpurin (1,2,4-trihydroxyanthraquinone) lacks this selective GDH1 inhibitory profile; purpurin primarily inhibits MAO-A with an IC50 of 2.5 μM and HUVEC proliferation with an IC50 of 30 μM [1]. The introduction of the 2-allyl substitution converts a non-selective anthraquinone scaffold into a GDH1-selective inhibitor.

Cancer Metabolism GDH1 Inhibition Structure-Activity Relationship

Selectivity Profile of R162 Against NADPH-Dependent Enzymes

R162 demonstrates selectivity for GDH1 over other NADPH-dependent enzymes, showing negligible inhibition of 6-phosphogluconate dehydrogenase (6PGD) and fumarate hydratase (FH) [1]. This selectivity is a direct consequence of the 2-allyl-1-hydroxy substitution pattern. In contrast, the parent compound purpurin inhibits multiple NADPH-utilizing enzymes including xanthine oxidase and MAO-A [2], making it unsuitable for target-specific studies.

Enzyme Selectivity NADPH Metabolism Off-Target Analysis

Differential Cancer Cell Proliferation Arrest: R162 vs. Parent Anthraquinone Scaffolds

R162 preferentially arrests proliferation of H1299 lung cancer, MDA-MB-231 breast cancer, and primary leukemia cells over non-malignant, proliferating human cells . This differential effect is not observed with unsubstituted 1-hydroxyanthraquinone, which exhibits antibacterial activity against S. xylosus via glutamine synthetase regulation rather than cancer cell selectivity [1]. The 2-allyl substitution in R162 is critical for this cancer-selective antiproliferative phenotype.

Cancer Cell Proliferation GDH1 Tumor Metabolism

In Vivo Tumor Growth Inhibition by R162 in Xenograft Models

R162 administered at 30 mg/kg intraperitoneally daily significantly decreases tumor growth and masses in H1299-xenograft tumor mouse models . At 20 mg/kg/day, R162 also reduces tumor growth and effectively inhibits GDH1 activity in resected tumors from xenograft nude mice [1]. Comparable in vivo tumor growth inhibition data are not available for the parent purpurin scaffold or 1-hydroxy-2-methylanthraquinone in this specific model system, which lack this established in vivo validation.

In Vivo Efficacy Xenograft Tumor Growth

Physicochemical Properties Differentiating R162 from Other Hydroxyanthraquinones

R162 exhibits an XLogP3 value of 4.1 [1], reflecting enhanced lipophilicity conferred by the 2-allyl group relative to more polar hydroxyanthraquinones. For comparison, 1-hydroxyanthraquinone has a lower predicted logP due to the absence of the allyl substitution, which affects membrane permeability and tissue distribution. The measured melting point of 120-120.5 °C and predicted boiling point of 459.0 ± 34.0 °C [2] provide batch identity verification parameters that differ from those of other anthraquinone derivatives.

Lipophilicity Physicochemical Properties Drug-Likeness

Recommended Research and Industrial Applications for 2-Allyl-1-hydroxy-9,10-anthraquinone (R162) Based on Differentiated Evidence


Target Validation and Pathway Dissection in GDH1-Driven Tumor Metabolism

R162 is the tool compound of choice for validating GDH1 as a therapeutic target in cancer metabolism due to its demonstrated IC50 of 23 μM against GDH1 and selectivity over other NADPH-dependent enzymes [1]. Researchers investigating the role of GDH1-mediated glutamate metabolism in tumor redox homeostasis, particularly in lung (H1299) and breast (MDA-MB-231) cancer models , should procure R162 rather than non-selective anthraquinones like purpurin or aloe-emodin, which would confound results due to their broader enzyme inhibition profiles.

In Vivo Proof-of-Concept Studies in Xenograft Cancer Models

R162 is the only 1-hydroxyanthraquinone derivative with established in vivo efficacy data showing significant tumor growth reduction in H1299 xenograft models at 30 mg/kg i.p. q.d. . This makes it the preferred selection for research programs requiring translation from in vitro GDH1 inhibition to in vivo tumor suppression. Procurement of R162 for such studies is justified by the existence of dosing, route of administration, and efficacy benchmarks, which are absent for other hydroxyanthraquinone analogs [2].

Cancer Cell Selectivity and Combination Therapy Studies

R162 preferentially arrests cancer cell proliferation over non-malignant cells in H1299, MDA-MB-231, and primary leukemia models . This cancer-selective profile supports its use in studies investigating therapeutic windows and combination strategies with other metabolic inhibitors. The compound's defined GDH1 inhibition mechanism [1] enables rational combination design with agents targeting complementary metabolic pathways, unlike 1-hydroxyanthraquinone which targets bacterial glutamine synthetase [2] and lacks cancer-relevant selectivity data.

Analytical Reference Standard for Anthraquinone Derivative Quality Control

With a defined purity specification of ≥97% (HPLC) , a characteristic melting point of 120-120.5 °C [1], and a distinct XLogP3 of 4.1 [2], R162 serves as a reliable analytical reference standard for chromatographic method development and batch-to-batch verification in synthetic chemistry or natural product research programs focusing on allyl-substituted anthraquinones. Its unique physicochemical signature differentiates it from other hydroxyanthraquinones in quality control applications.

Quote Request

Request a Quote for 2-Allyl-1-hydroxy-9,10-anthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.